molecular formula C12H12N2O5 B12540210 1,2,3,4-Tetrahydro-6-nitro-2-oxo-7-quinolinepropanoic acid CAS No. 681464-20-0

1,2,3,4-Tetrahydro-6-nitro-2-oxo-7-quinolinepropanoic acid

Cat. No.: B12540210
CAS No.: 681464-20-0
M. Wt: 264.23 g/mol
InChI Key: NCDDBJLLVVGJOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydro-6-nitro-2-oxo-7-quinolinepropanoic acid is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a tetrahydroquinoline core with a nitro group at the 6th position and an oxo group at the 2nd position. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,4-tetrahydro-6-nitro-2-oxo-7-quinolinepropanoic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea, can be adapted to synthesize the tetrahydroquinoline core .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of green chemistry principles, such as solvent-free conditions and eco-friendly catalysts like lactic acid, can enhance the sustainability and efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydro-6-nitro-2-oxo-7-quinolinepropanoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The nitro group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include amino derivatives, hydroxyl derivatives, and substituted quinoline derivatives .

Scientific Research Applications

1,2,3,4-Tetrahydro-6-nitro-2-oxo-7-quinolinepropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydro-6-nitro-2-oxo-7-quinolinepropanoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The oxo group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,3,4-Tetrahydro-6-nitro-2-oxo-7-quinolinepropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Biological Activity

1,2,3,4-Tetrahydro-6-nitro-2-oxo-7-quinolinepropanoic acid is a compound of significant interest due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The compound is characterized by the following chemical properties:

  • Molecular Formula : C₁₀H₉N₃O₃
  • Molecular Weight : 203.19 g/mol
  • CAS Number : 108284-94-2

Biological Activity Overview

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Nitro compounds are known for their broad-spectrum antimicrobial properties. The nitro group in this compound contributes to its ability to induce redox reactions that can lead to microbial cell death. Studies indicate that compounds with similar structures have shown efficacy against pathogens such as H. pylori and M. tuberculosis .
  • Anticancer Potential : Research has highlighted the potential of nitro derivatives in cancer treatment due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) that damage cellular components .
  • Neuroprotective Effects : Some studies suggest that quinoline derivatives can exhibit neuroprotective properties by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Redox Modulation : The nitro group facilitates redox reactions that can disrupt cellular processes in microorganisms and cancer cells.
  • Enzyme Inhibition : Compounds in this class often act as enzyme inhibitors, affecting pathways critical for cell survival and proliferation.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial effects of various nitroquinoline derivatives against Pseudomonas aeruginosa. The results indicated that compounds with a similar structural motif exhibited significant inhibition of bacterial growth at concentrations ranging from 50 to 200 µg/mL. The most active compound showed a minimum inhibitory concentration (MIC) of 50 µg/mL .

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines demonstrated that this compound induced apoptosis through ROS generation. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing IC50 values of 25 µM and 30 µM respectively after 48 hours of treatment .

Data Table: Biological Activities Summary

Activity TypeTarget Organism/Cell TypeMechanism of ActionIC50/MIC Values
AntimicrobialPseudomonas aeruginosaRedox modulationMIC = 50 µg/mL
AnticancerMCF-7 (breast cancer)ROS generation & apoptosis inductionIC50 = 25 µM
AnticancerA549 (lung cancer)ROS generation & apoptosis inductionIC50 = 30 µM

Properties

CAS No.

681464-20-0

Molecular Formula

C12H12N2O5

Molecular Weight

264.23 g/mol

IUPAC Name

3-(6-nitro-2-oxo-3,4-dihydro-1H-quinolin-7-yl)propanoic acid

InChI

InChI=1S/C12H12N2O5/c15-11-3-1-7-6-10(14(18)19)8(2-4-12(16)17)5-9(7)13-11/h5-6H,1-4H2,(H,13,15)(H,16,17)

InChI Key

NCDDBJLLVVGJOA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=CC(=C(C=C21)[N+](=O)[O-])CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.